N-(4-bromophenyl)-2-cyanoacetamide
Overview
Description
Synthesis Analysis
There is limited information available on the synthesis of “N-(4-bromophenyl)-2-cyanoacetamide”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been synthesized and evaluated for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)acetamide” is available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “this compound”. A related compound, “N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide” has been evaluated for antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-Bromophenyl)acetamide” are available in the NIST Chemistry WebBook . It has a molecular weight of 214.059. The InChI string is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .
Scientific Research Applications
Antimicrobial Agents
N-(4-bromophenyl)-2-cyanoacetamide has been utilized in the synthesis of various heterocyclic compounds that exhibit promising antimicrobial properties. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds showed significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmaceutical Synthesis and Evaluation
In the pharmaceutical domain, this chemical has been a key component in synthesizing novel compounds with potential therapeutic effects. Fayed et al. (2021) synthesized a class of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety. These molecules displayed anti-inflammatory, ulcerogenic, and antipyretic characters and underwent both in-vitro and in-vivo examination, showing promising results (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Cytotoxicity and Anti-Inflammatory Research
The compound has also been part of studies focusing on cytotoxicity and anti-inflammatory effects. Rani et al. (2016) synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which were assessed for cytotoxicity and anti-inflammatory effects. Some of these compounds showed activities comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Antidiabetic Research
In the field of antidiabetic research, Nazir et al. (2018) used the compound in the synthesis of N-substituted derivatives that showed significant inhibition of the α-glucosidase enzyme, suggesting potential as antidiabetic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).
Epoxy Resin Curing
Renner et al. (1988) researched the use of cyanoacetamides as curing agents for epoxy resins, indicating potential applications in materials science. They found that these compounds can yield solids with good mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-bromophenyl)-2-cyanoacetamide and its derivatives have been synthesized and studied for their pharmacological activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These targets play a crucial role in the proliferation of pathogens and cancerous cells.
Mode of Action
The compound interacts with its targets through molecular docking . This interaction results in promising antimicrobial activity and anticancer activity against the breast cancer cell line . The binding mode of active compounds with the receptor is studied using Schrodinger v11.5 .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms and cells, leading to their inhibition
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests a potentially improved antimicrobial effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of targeted bacterial and fungal species, as well as the inhibition of the proliferation of the MCF7 breast cancer cell line . The antimicrobial activity results revealed that certain derivatives of the compound have promising antimicrobial activity . Anticancer screening results indicated that certain derivatives were found to be the most active ones against the breast cancer cell line .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFTJOJESSNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351171 | |
Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-26-7 | |
Record name | N-(4-bromophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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